![molecular formula C11H8ClFO2 B3003808 [5-(3-Chloro-4-fluorophenyl)furan-2-yl]methanol CAS No. 847482-06-8](/img/structure/B3003808.png)
[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methanol: is an organic compound with the molecular formula C11H8ClFO2 and a molecular weight of 226.63 g/mol . This compound is part of the furan family, which is known for its aromatic heterocyclic structure. The presence of both chlorine and fluorine atoms in its structure makes it a valuable compound in various chemical and pharmaceutical applications.
Métodos De Preparación
The synthesis of [5-(3-Chloro-4-fluorophenyl)furan-2-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluorobenzaldehyde and furan-2-carbaldehyde.
Reaction Conditions: The reaction involves a condensation reaction between the aldehyde groups of the starting materials in the presence of a base such as sodium hydroxide or potassium carbonate.
Análisis De Reacciones Químicas
[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane using reducing agents such as lithium aluminum hydride or sodium borohydride.
Aplicaciones Científicas De Investigación
[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [5-(3-Chloro-4-fluorophenyl)furan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparación Con Compuestos Similares
[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methanol can be compared with other similar compounds, such as:
[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methanone: This compound has a ketone group instead of a hydroxyl group, which affects its reactivity and biological activity.
[5-(3-Chloro-4-fluorophenyl)furan-2-yl]amine: This compound has an amine group, which can lead to different chemical and biological properties.
[5-(3-Chloro-4-fluorophenyl)furan-2-yl]carboxylic acid: This compound has a carboxylic acid group, which can influence its solubility and reactivity.
Propiedades
IUPAC Name |
[5-(3-chloro-4-fluorophenyl)furan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFO2/c12-9-5-7(1-3-10(9)13)11-4-2-8(6-14)15-11/h1-5,14H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTKDTLMWPVQOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)CO)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B3003726.png)
![4-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1-methylpyridin-2-one](/img/structure/B3003728.png)
![tert-butyl N-({2-azaspiro[3.3]heptan-6-yl}methyl)carbamate hydrochloride](/img/structure/B3003731.png)
![Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3003732.png)
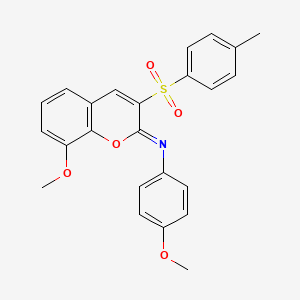
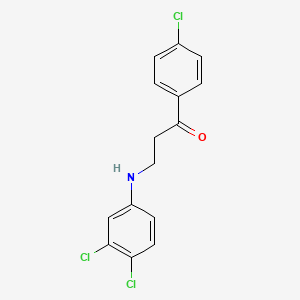
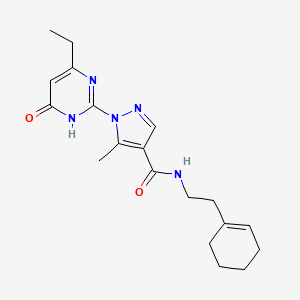
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B3003738.png)
![6-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B3003739.png)
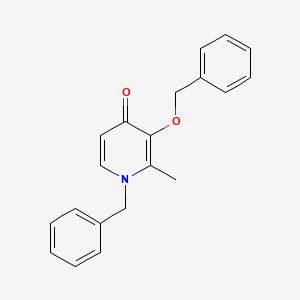
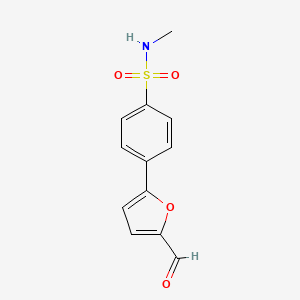
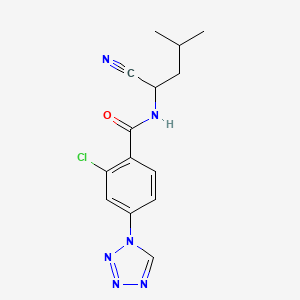
![4-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}methoxy)-2-methylpyridine](/img/structure/B3003745.png)
![1-{4-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl}prop-2-en-1-one](/img/structure/B3003747.png)
